1-(6-Isopropylpyridin-3-yl)ethanamine
Description
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(6-propan-2-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-7(2)10-5-4-9(6-12-10)8(3)11/h4-8H,11H2,1-3H3 |
InChI Key |
IHUOALLWEJEHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(C)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Coupling Reactions
A common approach starts with a 6-substituted pyridine derivative, such as 6-isopropylpyridin-3-yl halide or triflate, which undergoes coupling with an appropriate ethanone or ethanamine precursor.
- Halogenation : The pyridine ring is halogenated at the 3-position using halogenating agents (e.g., acetyl chloride, acetyl bromide) to form reactive intermediates suitable for further transformations.
- Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Stille couplings) are employed to attach the ethanone or ethanamine moiety. Catalysts such as Pd(OAc)2 with phosphine ligands (e.g., Xantphos) are preferred for high yields and selectivity.
Arndt-Eistert Homologation
The Arndt-Eistert reaction is used to elongate the carbon chain by one carbon atom, converting carboxylic acid derivatives into diazoketones, which then react with alcohols to form esters or amides.
Reduction to Ethanamine
The final step typically involves reduction of a ketone or amide intermediate to the ethanamine.
- Reducing agents such as sodium borohydride, sodium cyanoborohydride, or lithium aluminum hydride are used.
- The reaction is carried out in solvents like methanol, ethanol, or tetrahydrofuran, often at temperatures ranging from room temperature to reflux conditions.
Detailed Reaction Conditions and Parameters
Research Findings and Optimization
- The use of acetic anhydride in halogenation steps improves yield and selectivity due to its symmetric nature and reactivity.
- Combining tetrahydrofuran and acetonitrile as solvents enhances solubility and reaction rates during diazoketone formation.
- The Arndt-Eistert reaction is efficient for chain elongation, with silver salts like silver benzoate catalyzing the reaction effectively at moderate temperatures.
- Reduction steps favor sodium borohydride for safety and selectivity, with reaction times optimized between 3 to 12 hours to maximize yield.
- Palladium-catalyzed coupling reactions using Pd(OAc)2 and ligands such as Xantphos provide high yields (>90%) and avoid hazardous reagents like tungsten catalysts.
- Avoidance of hazardous oxidants (e.g., hydrogen peroxide) in the synthesis is achieved by using sulfonate intermediates already in the desired oxidation state.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Intermediates | Advantages | Limitations/Notes |
|---|---|---|---|
| Halogenation + Coupling | Acid anhydrides, halogenating agents, Pd catalysts | High selectivity, scalable | Requires careful temperature control |
| Arndt-Eistert Homologation | Diazomethane, silver salts, tertiary amines | Efficient chain elongation | Sensitive to moisture, requires inert atmosphere |
| Reduction to Ethanamine | Sodium borohydride, alcohol solvents | Mild conditions, good yields | Excess reducing agent needed |
| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, Xantphos, bases (e.g., piperidine) | High yield, avoids hazardous oxidants | Catalyst cost and ligand optimization needed |
Chemical Reactions Analysis
Types of Reactions
1-(6-Isopropylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
1-(6-Isopropylpyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Isopropylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 1-(6-Isopropylpyridin-3-yl)ethanamine include derivatives with modifications to the pyridine ring’s substituents. The table below summarizes critical differences:
Key Findings:
- Electronic Effects : Bromine in (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine increases electron-withdrawing effects, which may influence reactivity in substitution reactions compared to the electron-donating isopropyl group .
- Solubility : The oxetan-3-yloxy group in 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine enhances polarity, likely improving aqueous solubility relative to the isopropyl analog .
ADMET and Physicochemical Properties
- Lipophilicity : The isopropyl group in the target compound may favor blood-brain barrier penetration, whereas polar substituents (e.g., oxetan-3-yloxy) could reduce CNS activity .
- Metabolic Stability : Brominated analogs may exhibit slower metabolic degradation due to halogen resistance to enzymatic cleavage .
Biological Activity
1-(6-Isopropylpyridin-3-yl)ethanamine, also known as 6-isopropyl-3-pyridinyl ethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 164.25 g/mol. The compound features a pyridine ring substituted with an isopropyl group at the 6-position and an ethanamine side chain.
Research indicates that this compound may interact with various neurotransmitter receptors and enzymes, suggesting potential implications in neuropharmacology. Its structural similarity to neurotransmitters allows for possible binding to receptors involved in mood regulation and cognitive function.
Key Mechanisms:
- Receptor Interaction: Potential binding to serotonin and dopamine receptors.
- Enzyme Modulation: Inhibition or activation of enzymes related to neurotransmitter synthesis and degradation.
Neuropharmacological Effects
Studies have shown that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, they may influence behaviors related to anxiety and depression through modulation of serotonergic pathways.
Table 1: Summary of Neuropharmacological Effects
Antimicrobial Activity
Preliminary investigations have suggested that related compounds may possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown efficacy against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 2-(5-Chloro-4-(trifluoromethyl)pyridin-2-YL)ethanamine | Escherichia coli | 16 µg/mL |
Case Study 1: Neuropharmacological Assessment
A study investigated the effects of a related compound on anxiety-like behavior in mice. The compound was administered at varying doses, and behavioral assays indicated a significant reduction in anxiety-like behavior compared to controls. The results suggest that the compound may enhance serotonergic activity.
Case Study 2: Antimicrobial Screening
In a screening assay for antimicrobial activity, several derivatives of pyridine-based compounds were tested against clinical isolates of bacteria. The study found that certain analogs exhibited potent activity against resistant strains, highlighting the potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
